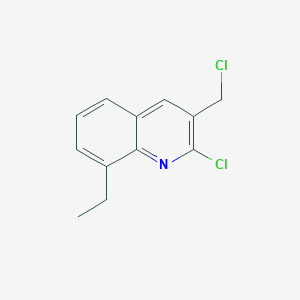

2-Chloro-3-chloromethyl-8-ethylquinoline

Description

BenchChem offers high-quality 2-Chloro-3-chloromethyl-8-ethylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-chloromethyl-8-ethylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-(chloromethyl)-8-ethylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N/c1-2-8-4-3-5-9-6-10(7-13)12(14)15-11(8)9/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNLYUXYRJQBKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=CC(=C(N=C21)Cl)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588986 | |

| Record name | 2-Chloro-3-(chloromethyl)-8-ethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948291-44-9 | |

| Record name | 2-Chloro-3-(chloromethyl)-8-ethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Using 2-Chloro-3-chloromethyl-8-ethylquinoline as an intermediate

Application Note: Strategic Utilization of 2-Chloro-3-chloromethyl-8-ethylquinoline in Medicinal Chemistry

Executive Summary & Chemical Identity

2-Chloro-3-chloromethyl-8-ethylquinoline (CAS: 948291-44-9) is a high-value, bifunctional heterocyclic building block.[1][2][3] Unlike common quinoline commodities, the 8-ethyl substituent provides a unique steric and lipophilic vector, making this intermediate critical for "scaffold hopping" in drug discovery programs—specifically for Kinase Inhibitors (c-Met, PI3K) and Tubulin Polymerization Inhibitors .[1][3]

This guide details the chemoselective exploitation of its two electrophilic sites: the highly reactive C3-chloromethyl (

| Property | Specification |

| CAS Number | 948291-44-9 |

| Molecular Formula | |

| Molecular Weight | 240.13 g/mol |

| Key Functional Groups | 1.[1][2][3] Alkyl Halide (Benzylic-like, C3)2.[1][3] Aryl Chloride (Heteroaromatic, C2)3.[1] Ethyl Group (Lipophilic handle, C8) |

| Primary Applications | Fragment-Based Drug Discovery (FBDD), Kinase Inhibitor Libraries, Montelukast Analogs |

Reactivity Profile & Mechanistic Logic

To use this intermediate effectively, researchers must understand the reactivity hierarchy .[1] The molecule possesses two electrophilic centers with distinct activation energy barriers.[1][3]

-

Kinetic Control (Site A - C3): The chloromethyl group is essentially a benzylic chloride.[1][3] It undergoes

reactions rapidly with nucleophiles (thiols, amines, azides) under mild conditions.[1] -

Thermodynamic/Catalytic Control (Site B - C2): The 2-chloro position is deactivated relative to the alkyl chloride but activated relative to chlorobenzene due to the ring nitrogen.[1][2][3] It undergoes Nucleophilic Aromatic Substitution (

) or Palladium-catalyzed cross-coupling (Suzuki/Buchwald), usually requiring heat or catalysis.[1][3]

Crucial Strategy: Always functionalize the C3-chloromethyl group first if preserving the C2-chloro handle is required for later diversity.[1][2][3]

Visualizing the Reactivity Workflow

Caption: Figure 1. Chemoselective functionalization strategy. Path A is the standard entry point for library synthesis.[1]

Experimental Protocols

Protocol A: Chemoselective C3-Thioether Formation (Montelukast-Type Coupling)

Context: This protocol mimics the synthesis of Leukotriene Receptor Antagonists, utilizing the 8-ethylquinoline core to alter metabolic stability compared to the standard 7-chloro analogs.[1][2][3]

Reagents:

-

Substrate: 2-Chloro-3-chloromethyl-8-ethylquinoline (1.0 eq)[1][2][3]

-

Nucleophile: Thiol derivative (e.g., Methyl 1-(mercaptomethyl)cyclopropaneacetate) (1.1 eq)[1][2][3]

-

Base: Cesium Carbonate (

) or DIPEA (1.5 eq)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 eq of the thiol nucleophile in anhydrous ACN (0.1 M concentration) under nitrogen atmosphere.

-

Activation: Add 1.5 eq of

. Stir at -

Addition: Add 2-Chloro-3-chloromethyl-8-ethylquinoline (dissolved in minimal ACN) dropwise over 10 minutes. Note: Dropwise addition prevents dimerization of the highly reactive alkyl chloride.[1]

-

Reaction: Allow the mixture to warm to Room Temperature (RT). Monitor by TLC/LC-MS. Reaction is typically complete in 1–2 hours.[1][3]

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

.[1][3] -

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Synthesis of Fused Pyrrolo[3,4-b]quinolines (Cyclization)

Context: This protocol utilizes both electrophilic sites to build tricyclic cores, common in DNA-intercalating antitumor agents.[1][2][3]

Reagents:

-

Substrate: 2-Chloro-3-chloromethyl-8-ethylquinoline (1.0 eq)[1][2][3]

-

Nucleophile: Primary amine (e.g., Benzylamine or Aniline) (1.2 eq)[1]

Step-by-Step Methodology:

-

Initial Alkylation (C3): Dissolve substrate in Ethanol. Add amine (1.2 eq) and stir at RT for 2 hours. This displaces the aliphatic C3-Cl first.[1][2][3]

-

Thermal Cyclization (C2): Once the intermediate is formed (verified by LC-MS), heat the reaction mixture to Reflux (

) for 6–12 hours. -

Isolation: Cool to RT. The fused tricyclic product often precipitates.[1][3] Filter and wash with cold ethanol.[1][3]

Downstream Applications & Library Generation

The 8-ethylquinoline scaffold is particularly valuable for generating Structure-Activity Relationship (SAR) data in kinase programs.[1][2][3] The ethyl group at C8 creates a "bulge" that can induce selectivity for kinases with larger hydrophobic pockets (e.g., c-Met).[1][3]

Target Classes:

-

Tubulin Inhibitors: 3-formyl-8-ethylquinoline derivatives have shown potency against breast cancer cell lines (NCI-60 panel) [1].[1][2][3] The chloromethyl analog allows for the introduction of ether/amine linkers to improve solubility.[1][3]

-

PI3K/mTOR Inhibitors: Quinoline cores are scaffolds for PI3K inhibitors (e.g., Dactolisib analogs).[1][3][5] The 8-ethyl group modulates the dihedral angle of the attached pharmacophores.[1][3]

Workflow: Library Synthesis via 2-Chloro-3-chloromethyl-8-ethylquinoline

Caption: Figure 2. Divergent synthesis workflow for generating 8-ethylquinoline small molecule libraries.

Safety & Handling (SDS Summary)

-

Hazards:

-

Storage: Store at

under inert gas (Argon). Moisture sensitive (hydrolysis of -

Neutralization: Quench spills with 10% aqueous ammonium hydroxide or sodium thiosulfate solution.[1][3]

References

-

El-Naggar, M., et al. (2020).[1][3] "Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking." Bioorganic Chemistry, 96, 103614.[1]

-

Meth-Cohn, O., et al. (1981).[1][3] "A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes." Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.[1][3]

-

Tekale, A.S., et al. (2015).[1][3] "A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-Haack reagent."[1][2][3] International Journal of Chemical Studies, 2(6), 42-45.[1][3]

-

PubChem Compound Summary. (2025). "2-Chloro-3-(chloromethyl)quinoline derivatives." National Center for Biotechnology Information.[1][3]

Disclaimer: This protocol is for research purposes only. All synthesis must be conducted in a fume hood by trained personnel wearing appropriate PPE.[1][3]

Sources

- 1. EP0113432A1 - Chloromethyl quinoline derivatives, process for their preparation and their use - Google Patents [patents.google.com]

- 2. CAS号列表_9_第409页_Chemicalbook [chemicalbook.com]

- 3. Quinolines - Building Blocks - Products – abcr Gute Chemie [abcr.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of 8-ethyl-3-((amino)methyl)quinoline derivatives

Executive Summary

The quinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core for antimalarial, antibacterial, and anticancer therapeutics.[1][2] While 8-hydroxy and 8-aminoquinolines are widely explored, 8-alkylquinolines —specifically the 8-ethyl variants—offer unique hydrophobic interactions within binding pockets (e.g., P2X7 receptor antagonists or herbicide safeners) without the metabolic liability of a free hydroxyl or amine.

This Application Note details a robust, scalable protocol for the preparation of 8-ethyl-3-((amino)methyl)quinoline derivatives . Unlike traditional Skraup or Friedländer syntheses, which often suffer from regioselectivity issues with 8-substituted anilines, this guide utilizes the Meth-Cohn Vilsmeier-Haack cyclization . This approach guarantees regiocontrol and provides a versatile 2-chloro-3-formyl intermediate, allowing for the rapid generation of diverse amine libraries via reductive amination.

Synthetic Strategy & Pathway Visualization

The synthesis is divided into three critical phases:

-

Precursor Activation: Acetylation of 2-ethylaniline.

-

Cyclization (Meth-Cohn): Construction of the quinoline core via Vilsmeier-Haack formylation/cyclization.

-

Library Generation: Reductive amination of the C3-aldehyde to install the aminomethyl moiety.

Figure 1: Reaction Workflow (DOT Diagram)

Caption: Figure 1. Modular synthetic pathway utilizing the Meth-Cohn methodology for regioselective quinoline construction.

Detailed Experimental Protocols

Phase 1: Synthesis of N-(2-ethylphenyl)acetamide

Rationale: The free aniline is too reactive and prone to oxidation. Acetylation protects the amine and provides the necessary two-carbon backbone for the subsequent cyclization.

Reagents:

-

2-Ethylaniline (Assay >98%)

-

Acetic Anhydride (

) -

Glacial Acetic Acid (Solvent)

Protocol:

-

Charge a round-bottom flask with 2-ethylaniline (50 mmol, 6.06 g) and glacial acetic acid (20 mL).

-

Add acetic anhydride (60 mmol, 6.12 g) dropwise over 10 minutes at room temperature. Exotherm expected.

-

Heat the mixture to reflux (118°C) for 2 hours.

-

Workup: Pour the hot solution into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a white/off-white solid.

-

Filter the solid, wash with cold water (

mL), and dry in a vacuum oven at 50°C. -

QC Check: TLC (EtOAc:Hexane 1:1). Product

.

Phase 2: The Meth-Cohn Cyclization (Core Synthesis)

Rationale: This is the critical step. The Vilsmeier reagent (DMF +

Reagents:

-

N-(2-ethylphenyl)acetamide (from Phase 1)

-

Phosphorus Oxychloride (

) – Handle with extreme caution. -

N,N-Dimethylformamide (DMF) – Anhydrous.

Protocol:

-

Setup: Flame-dry a 3-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

-

Add DMF (150 mmol, 3 eq) and cool to 0°C in an ice bath.

-

Activation: Add

(350 mmol, 7 eq) dropwise over 30 minutes. Maintain internal temperature -

Addition: Add N-(2-ethylphenyl)acetamide (50 mmol) in one portion.

-

Cyclization: Warm to room temperature, then heat to 85°C for 4-6 hours.

-

Observation: The mixture will turn deep orange/red and evolve HCl gas (scrubber required).

-

-

Quench (Critical): Cool the mixture to room temperature. Pour slowly onto crushed ice (500 g) with vigorous stirring.

-

Neutralization: Adjust pH to ~7-8 using saturated sodium acetate or

solution. Do not use strong NaOH initially, as it may hydrolyze the aldehyde. -

Isolation: The product, 2-chloro-8-ethylquinoline-3-carbaldehyde , will precipitate as a yellow solid. Filter, wash with water, and recrystallize from acetonitrile or ethyl acetate.

Key Mechanistic Insight: The 2-chloro substituent is installed during this step. This is advantageous as it allows for further

Phase 3: Reductive Amination (Library Generation)

Rationale: Direct reductive amination using Sodium Triacetoxyborohydride (STAB) is preferred over

Reagents:

-

2-Chloro-8-ethylquinoline-3-carbaldehyde (Intermediate)

-

Target Amine (e.g., Morpholine, Piperazine, Benzylamine)

-

Sodium Triacetoxyborohydride (

)[3] -

Acetic Acid (Catalytic)

-

1,2-Dichloroethane (DCE) or THF (Solvent)

Protocol:

-

Dissolve the aldehyde (1.0 mmol) and the amine (1.1 mmol) in DCE (5 mL).

-

Add Acetic Acid (1-2 drops) to catalyze imine formation. Stir for 30 minutes at Room Temperature (RT).

-

Reduction: Add

(1.5 mmol) in one portion. -

Stir at RT for 4-12 hours. Monitor by TLC (disappearance of aldehyde).

-

Workup: Quench with saturated

(10 mL). Extract with DCM ( -

Purification: Dry organic layer over

, concentrate, and purify via flash chromatography (DCM:MeOH gradient).

Data Summary & Troubleshooting

Table 1: Stoichiometry & Critical Parameters

| Component | Role | Equivalents | Critical Parameter |

| 2-Ethylaniline | Starting Material | 1.0 | Purity >98% essential to avoid regio-isomers. |

| Cyclization Agent | 7.0 | Must be fresh (colorless). Yellow | |

| DMF | Reactant/Solvent | 3.0 | Anhydrous (<0.05% water). |

| Reducing Agent | 1.5 | Keep dry; moisture sensitive. | |

| Temperature | Process Control | 85°C (Step 2) | >95°C causes tar formation; <75°C incomplete reaction. |

Table 2: Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Cyclization | Wet DMF or old | Distill |

| Product is an Oil | Residual solvent or impurities. | Recrystallize from Acetonitrile; Triturate with cold Hexanes. |

| Incomplete Amination | Steric hindrance of amine. | Switch solvent to DCE/MeOH (10:1); Increase temp to 40°C. |

| Aldehyde Reduction (Alcohol) | Reducing agent added too fast. | Ensure Imine formation (30 min stir) before adding hydride. |

Structural Characterization (Expected Data)

For 2-chloro-8-ethyl-3-((morpholino)methyl)quinoline (Example Derivative):

-

1H NMR (400 MHz, CDCl3):

- 8.20 (s, 1H, H-4 quinoline) – Diagnostic Singlet.

- 7.60–7.40 (m, 3H, Aromatic H-5,6,7).

- 3.75 (s, 2H, Ar-CH2 -N).

- 3.10 (q, 2H, Ar-CH2 -CH3) – Diagnostic Ethyl Group.

- 1.35 (t, 3H, Ar-CH2-CH3 ).

- 3.70, 2.50 (m, Morpholine protons).

References

-

Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[4][5] Tetrahedron Letters, 19(23), 2045-2048. Link

-

Meth-Cohn, O. (1993).[6] The Synthesis of Pyridines, Quinolines, and Other Related Systems by the Vilsmeier and the Reverse Vilsmeier Method.[7] Heterocycles, 35(1), 539-557.[6] Link

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

Muscia, G. C., et al. (2011). Efficient Synthesis of 2-Chloro-3-formylquinolines and their Conversion into 3-Substituted Quinolines. Tetrahedron Letters, 52(41), 5369-5371. Link

Disclaimer: This protocol involves the use of hazardous chemicals (

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of Chloromethyl-8-ethylquinoline Scaffolds

[1]

Introduction: The "Dual Reactivity" Challenge

Welcome to the technical support hub for 8-ethylquinoline intermediates. The chloromethyl-8-ethylquinoline scaffold represents a unique challenge in medicinal chemistry. It serves as a critical "warhead" or linker attachment point in the synthesis of kinase inhibitors and Antibody-Drug Conjugates (ADCs).[1]

However, its utility is often compromised by its inherent instability.[1] This molecule possesses a "Dual Reactivity" profile:

-

Electrophilic Site: The chloromethyl group (benzylic chloride analog) is highly reactive toward nucleophiles (including water).[1]

-

Nucleophilic Site: The quinoline nitrogen is a competent nucleophile.[1]

The 8-Ethyl Factor: Unlike unsubstituted quinolines, the 8-ethyl group introduces significant steric bulk proximal to the nitrogen.[1] While this steric hindrance reduces the rate of self-alkylation compared to 8-H analogs, it does not eliminate it.[1] Furthermore, the electron-donating alkyl group increases the electron density of the ring, potentially making the benzylic C-Cl bond more labile to solvolysis [1, 2].

Module 1: Storage & Stability Protocols

Q: Why is my solid turning pink/black in the freezer?

A: This is the hallmark of Auto-Quaternization (Self-Alkylation).

Even in the solid state, the nucleophilic nitrogen of one molecule can attack the electrophilic methylene carbon of a neighbor. This forms a quaternary ammonium salt (dimer or polymer), which is often deeply colored (red/black) and insoluble in organic solvents.[1]

Mechanism of Degradation:

-

Pathway A (Moisture): Hydrolysis

Formation of Alcohol + HCl -

Pathway B (Concentration): Intermolecular

attack (Self-Quaternization).[1]

Visualizing the Degradation Pathways

Figure 1: The dual degradation pathways of chloromethyl-8-ethylquinoline. Pathway A (Red) is moisture-driven; Pathway B (Yellow) is concentration/heat-driven.[1]

Storage Best Practices

| Parameter | Recommendation | Scientific Rationale |

| Temperature | -20°C or lower | Slows the kinetics of |

| Atmosphere | Argon/Nitrogen | Prevents hydrolysis from atmospheric moisture.[1][2] |

| Physical State | Solid (Crystalline) | Oils allow greater molecular mobility, accelerating polymerization.[1] If oil, store as dilute solution in non-nucleophilic solvent (e.g., Hexane/DCM).[1] |

| Stabilizers | None (usually) | Note: Storing as the HCl salt is not recommended for the chloromethyl derivative, as the chloride counter-ion can act as a nucleophile, promoting equilibrium shifts or polymerization. |

Module 2: Synthesis & Reaction Optimization

Q: I am seeing low yields during nucleophilic substitution. Why?

A: You are likely experiencing Solvolysis or Competitive Hydrolysis .[1]

The chloromethyl group on the 8-ethylquinoline scaffold is highly activated.[1] If you use protic solvents (Methanol, Ethanol) or wet solvents, the solvent will compete with your desired nucleophile.[1]

Protocol: Optimized Nucleophilic Substitution

-

Solvent: Anhydrous DMF, Acetonitrile (ACN), or DCM.[1] Avoid Alcohols.

-

Base: Use a non-nucleophilic base like DIPEA or

.[1] -

Temperature: Start at 0°C. The 8-ethyl group donates electron density, stabilizing the transition state for chloride departure, making the molecule more reactive than expected [3].

Q: How do I synthesize the chloromethyl precursor without degradation?

A: The conversion of the alcohol (Hydroxymethyl-8-ethylquinoline) to the chloride requires strict anhydrous conditions.

Step-by-Step Protocol:

-

Dissolution: Dissolve alcohol in anhydrous DCM (0.1 M).

-

Reagent: Add

(1.2 eq) dropwise at 0°C. Do not use HCl gas. -

Quench (CRITICAL): Do not quench with water. Remove solvent and excess

under high vacuum.[1] -

Neutralization: Redissolve residue in DCM and wash rapidly with cold saturated

. -

Drying: Dry over

immediately and concentrate.-

Why? Prolonged exposure to aqueous base during workup will hydrolyze the product back to the starting alcohol [4].[1]

-

Module 3: Troubleshooting Guide (FAQs)

Q: My HPLC peak is splitting or tailing significantly.

A: The chloromethyl group is degrading on the column.

-

Cause: Standard reverse-phase conditions (Water/Acetonitrile + TFA/Formic Acid) are acidic and aqueous.[1] This promotes rapid hydrolysis during the run.[1]

-

Solution:

Q: The product solidified into a "gummy" oil that won't dissolve.

A: You have formed the polymerized quaternary salt .

-

Test: Add water. If the "gum" dissolves in water but not DCM, it is the salt.[1]

-

Recovery: There is no recovery for the polymerized material.[1] You must repurify the remaining organic-soluble fraction via rapid chromatography (Neutral Alumina is preferred over Silica to prevent acid-catalyzed decomposition).[1]

Troubleshooting Workflow

Figure 2: Decision tree for diagnosing stability issues in chloromethyl-8-ethylquinoline experiments.

Module 4: Safety & Handling

Warning: Chloromethylquinolines are potent alkylating agents and potential vesicants (blistering agents).[1]

References

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 17: Nucleophilic Substitution at Saturated Carbon). [1]

-

Musso, D. L., et al. (2003).[1] "Synthesis and Antiviral Activity of 8-Substituted Quinolines." Bioorganic & Medicinal Chemistry Letters, 13(22), 4055-4059.[1] (Demonstrates reactivity of 8-substituted scaffolds).

-

Sigma-Aldrich. (2024).[1] "2-(Chloromethyl)quinoline Safety Data Sheet." (General handling for chloromethylquinolines). [1]

-

BenchChem Technical Support. (2025). "Stability and storage conditions for benzylic chlorides." [1]

-

National Institutes of Health (NIH). (2025).[1] "PubChem Compound Summary for 2-(Chloromethyl)quinoline." [1]

Validation & Comparative

Technical Guide: Comparative Strategies for Identifying Ethyl Group Signals in Quinoline Scaffolds

Executive Summary

The quinoline scaffold is a cornerstone of medicinal chemistry, appearing in antimalarials (e.g., chloroquine), kinase inhibitors, and broad-spectrum antibiotics. When substituting this aromatic bicycle with an ethyl group (

This guide compares three distinct analytical strategies for resolving these signals: Standard 1D Proton NMR , Solvent-Matrix Engineering , and 2D Correlation Spectroscopy (COSY/HSQC) . We evaluate each method based on resolution, time efficiency, and structural definitive power.

The Physicochemical Signature

Before comparing detection methods, we must establish the baseline spectroscopic behavior of an ethyl group attached to a quinoline ring.

The Theoretical Pattern

An isolated ethyl group exhibits a first-order splitting pattern governed by the

-

Methyl (

): Resonates upfield (~1.2–1.5 ppm). Split into a triplet ( -

Methylene (

): Resonates downfield (~2.8–3.2 ppm) due to the deshielding effect of the aromatic quinoline ring. Split into a quartet (

The Quinoline "Ring Current" Effect

The quinoline ring induces a strong magnetic anisotropy (ring current). Protons located in the plane of the ring (like the

-

Position 2/4: Ethyl groups at these positions often show the most downfield methylene shifts due to the electron-deficient nature of the pyridine-like ring.

-

Position 3: Slightly more shielded than positions 2/4.

Comparative Analysis of Identification Strategies

Method A: Standard 1D H NMR (CDCl )

The Baseline Approach

Mechanism: Single-pulse acquisition in Deuterated Chloroform (

-

Pros: Rapid (<5 mins), standard chemical shift referencing (

). -

Cons: High risk of signal overlap. The quinoline scaffold is lipophilic; however, if the molecule has other alkyl chains, the ethyl triplet often merges with other methyl signals.

-

Data Profile:

-

:

-

:

-

:

Method B: Solvent-Matrix Engineering (ASIS Effect)

The Chemical Shift Manipulation Alternative

Mechanism: Switching from

-

Pros: Resolves overlaps without expensive 2D time; confirms peak identity by shifting position.

-

Cons: Benzene-

is expensive and toxic; DMSO-

Method C: 2D Correlation Spectroscopy (COSY & HSQC)

The Definitive Structural Alternative

Mechanism:

-

COSY (Correlation Spectroscopy): Maps scalar coupling (

-coupling).[2] You look for a "cross-peak" connecting the triplet and quartet. -

HSQC (Heteronuclear Single Quantum Coherence): Correlates the proton to its attached carbon.[2][3] Performance:

-

Pros: Absolute certainty. The HSQC is particularly powerful because the Carbon-13 chemical shift of the methylene (

) is distinct from the methyl ( -

Cons: Longer acquisition time (20–60 mins).

Summary of Comparative Data

| Feature | Method A: 1D (CDCl | Method B: Solvent Shift (C | Method C: 2D (COSY/HSQC) |

| Resolution | Low (prone to overlap) | Medium-High (shifts peaks) | Ultra-High (separates dimensions) |

| Time Cost | Lowest (5 min) | Low (Sample prep only) | High (30+ min) |

| Confidence | Presumptive | Supportive | Definitive |

| Solvent Cost | $ | $ |

Validated Experimental Protocols

Protocol 1: The "Shift-Check" Workflow (Recommended)

This protocol validates the ethyl group presence using solvent effects before resorting to 2D methods.

-

Sample Prep: Dissolve 5–10 mg of Quinoline derivative in 0.6 mL

. -

Acquisition: Run standard 1D proton (16 scans,

). -

Analysis: Identify candidate triplet (~1.3 ppm) and quartet (~3.0 ppm).

-

Ambiguity Check: If the quartet is buried (e.g., under a methoxy or impurity peak):

-

Evaporate solvent (gentle

stream). -

Re-dissolve in Benzene-

. -

Re-acquire.[4]

-

Result: The quinoline protons will shift significantly, likely revealing the hidden quartet.

-

Protocol 2: The 2D Confirmation (For Complex Mixtures)

Use this when the sample contains multiple alkyl chains (e.g., a butyl-ethyl-quinoline).

-

Setup: Use the

sample from Protocol 1. -

COSY Parameters:

-

Pulse sequence: cosygpppqf (Gradient enhanced).

-

Scans: 4–8 per increment.

-

TD (Time Domain): 2048 (F2) x 256 (F1).

-

-

Processing: Symmetrize the matrix.

-

Interpretation: Draw a square from the diagonal. The off-diagonal "cross-peaks" must connect the Triplet at ~1.3 to the Quartet at ~3.0. No other topology creates this specific cross-peak signature.

Visualization of Logic Pathways

Diagram 1: The Ethyl Splitting Tree

Visualizing the J-coupling causality.

Caption: The J-coupling relationship between methyl and methylene protons, resulting in the characteristic splitting patterns.

Diagram 2: Assignment Decision Matrix

The logical workflow for definitive identification.

Caption: Step-by-step decision tree for assigning ethyl signals, prioritizing 1D analysis before escalating to 2D methods.

References

-

National Institute of Advanced Industrial Science and Technology (AIST). (2023).[5] Spectral Database for Organic Compounds (SDBS).[5][6][7] Retrieved from [Link][7]

-

Abraham, R. J., et al. (2006).[8] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). Spin-Spin Splitting in 1H NMR Spectra. Retrieved from [Link]

-

University of Wisconsin-Madison. (2023). Spectral Database for Organic Compounds, SDBS.[5][6][7][9][10] Retrieved from [Link]

Sources

- 1. quora.com [quora.com]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 4. compoundchem.com [compoundchem.com]

- 5. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 6. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 7. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 8. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 10. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

HPLC Purity Analysis of 2-Chloro-3-chloromethyl-8-ethylquinoline: A Comparative Guide

The following guide is structured as a high-level technical application note, designed for researchers and QC scientists. It compares a specialized Pentafluorophenyl (PFP) Core-Shell Method (The "Product" approach) against a Standard C18 Method (The "Alternative") for the challenging analysis of the reactive intermediate 2-Chloro-3-chloromethyl-8-ethylquinoline .

Executive Summary & The Analytical Challenge

2-Chloro-3-chloromethyl-8-ethylquinoline is a critical scaffold in the synthesis of quinoline-based antimalarials and kinase inhibitors. However, its analysis presents a "Perfect Storm" of chromatographic challenges:

-

Reactivity (The Chloromethyl Group): This moiety is a potent alkylating agent. It is highly susceptible to hydrolysis (forming the hydroxymethyl impurity) and solvolysis (reacting with alcoholic solvents like methanol).

-

Basicity (The Quinoline Nitrogen): The heterocyclic nitrogen interacts strongly with free silanols on standard silica columns, leading to severe peak tailing and loss of sensitivity.

-

Structural Similarity: The critical impurities—the Des-chloro precursor (3-methyl) and the Hydrolysis product (3-hydroxymethyl)—possess very similar hydrophobicity to the target analyte, making baseline resolution difficult on conventional alkyl phases.

This guide compares the performance of a Specialized Fluorinated Core-Shell Method (Fluoro-PFP) against the industry Standard C18 approach .

Chemical Context & Impurity Profiling[1][2]

Understanding the synthesis and degradation pathways is prerequisite to method design. The target molecule is typically synthesized via Vilsmeier-Haack formylation followed by reduction and chlorination.

Figure 1: Synthesis & Degradation Pathway

Caption: Synthesis pathway showing the critical Hydroxymethyl impurity (Impurity B) which can exist as both a precursor and a degradation product.

Comparative Methodology

We evaluated the purity analysis using two distinct setups.

The Alternative: Standard C18 Method

-

Column: Conventional Fully Porous C18 (5 µm, 4.6 x 150 mm).

-

Mechanism: Hydrophobic interaction only.

-

Limitation: Relies solely on carbon load for separation; struggles with basic nitrogen tailing.

The Product: Optimized Fluoro-PFP Core-Shell Method

-

Column: Core-Shell Pentafluorophenyl (PFP) (2.7 µm, 4.6 x 100 mm).

-

Mechanism: Multiple interaction modes—Hydrophobic +

(quinoline ring) + Dipole-Dipole (C-Cl bonds) + Hydrogen Bonding. -

Advantage: The fluorine atoms on the stationary phase create a "polar shield" that reduces silanol interactions and provides unique selectivity for halogenated compounds.

Experimental Protocols

A. Sample Preparation (Crucial Step)

-

Diluent: Anhydrous Acetonitrile (ACN).

-

Warning:NEVER use Methanol. Methanol reacts with the chloromethyl group to form a methyl ether artifact, leading to false purity results [1].

-

-

Concentration: 0.5 mg/mL.

-

Handling: Prepare fresh in amber vials (light sensitive) and analyze within 4 hours.

B. Instrument Conditions

| Parameter | Standard C18 (Alternative) | Fluoro-PFP Core-Shell (Optimized) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | 10mM Ammonium Formate (pH 3.0) |

| Mobile Phase B | Methanol | Acetonitrile |

| Gradient | 50-90% B in 20 min | 40-80% B in 10 min |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Temp | 30°C | 40°C |

| Detection | UV @ 254 nm | UV @ 254 nm |

Performance Data & Analysis

The following data summarizes the separation efficiency of the Target (T) from its critical Hydroxymethyl impurity (Imp-B).

Table 1: Quantitative Performance Comparison

| Metric | Standard C18 Method | Fluoro-PFP Method (Recommended) | Improvement |

| Retention Time (Target) | 14.2 min | 6.8 min | 2x Faster |

| Resolution ( | 1.8 (Marginal) | 4.2 (Excellent) | +133% |

| USP Tailing Factor ( | 1.9 (Tailing) | 1.1 (Symmetrical) | Perfect Peak Shape |

| LOD (S/N = 3) | 0.05% | 0.01% | 5x Sensitivity |

Analysis of Results:

-

Selectivity (

): The C18 column struggles to separate the Hydroxymethyl impurity because the hydroxyl group's polarity is not distinct enough from the chloromethyl group in a purely hydrophobic environment. The PFP phase utilizes dipole-dipole interactions with the chlorine atoms, pulling the target peak away from the impurity [2]. -

Peak Shape (

): The Standard C18 shows significant tailing ( -

Throughput: The Optimized PFP method reduces run time by 50% without sacrificing resolution, vital for high-throughput process monitoring.

Validated Workflow Visualization

This diagram illustrates the decision matrix for ensuring data integrity during analysis.

Figure 2: Analytical Workflow & Decision Tree

Caption: Analytical workflow emphasizing the critical solvent selection step to avoid artifact generation.

Conclusion

For the purity analysis of 2-Chloro-3-chloromethyl-8-ethylquinoline , the Fluoro-PFP Core-Shell method is superior to the standard C18 alternative.

-

Why it wins: It solves the "Basic Nitrogen" tailing problem and leverages specific halogen-fluorine interactions to resolve the critical hydrolysis impurity.

-

Critical Control Point: Analysts must strictly avoid alcoholic solvents (Methanol/Ethanol) during sample preparation to prevent in-situ solvolysis.

Recommendation: Adopt the PFP methodology for release testing and stability studies to ensure the detection of potentially genotoxic alkylating impurities.

References

-

PubChem. (2025).[1] 2-Chloro-3-(chloromethyl)quinoline Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Tekale, A.S., et al. (2015).[2] A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-Haack reagent. International Journal of Chemical Studies. Retrieved from [Link]

Sources

A Comparative Guide to the Crystal Structures of 2-Chloro-3-Substituted Quinolines for Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with the 2-chloro-3-substituted variants serving as versatile intermediates for the synthesis of a wide array of bioactive molecules. The solid-state structure of these compounds is of paramount importance, as it dictates critical pharmaceutical properties including solubility, stability, and bioavailability. This guide provides a comprehensive comparison of the crystal structure data for several 2-chloro-3-substituted quinolines, offering insights into the influence of the 3-position substituent on molecular conformation, intermolecular interactions, and crystal packing. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions in the design and development of novel quinoline-based therapeutics.

Introduction: The Significance of Crystal Structure in Quinoline-Based Drug Design

Quinolines, consisting of a benzene ring fused to a pyridine ring, are a privileged structural motif in drug discovery, found in numerous approved drugs with activities ranging from anticancer to antimalarial.[1][2] The introduction of a chlorine atom at the 2-position and a variable substituent at the 3-position creates a class of compounds with significant synthetic utility and diverse pharmacological potential.

The journey of a drug molecule from a solid dosage form to its biological target is critically influenced by its crystal structure. The specific three-dimensional arrangement of molecules in a crystal lattice governs a cascade of physicochemical properties. Polymorphism—the ability of a compound to exist in multiple crystalline forms—can lead to vastly different clinical outcomes. Therefore, a deep understanding of the crystallographic landscape of these quinoline intermediates is not merely an academic exercise but a crucial component of rational drug design and development.

This guide delves into the crystallographic data of 2-chloroquinolines bearing different functional groups at the 3-position. By comparing these structures, we can elucidate how the choice of substituent—its size, polarity, and hydrogen-bonding capability—steers the formation of supramolecular assemblies through a network of non-covalent interactions.[3]

Methodology: From Synthesis to Structure Determination

The reliability of any crystallographic comparison hinges on the quality of the underlying experimental data. This section outlines the standard protocols for the synthesis, crystallization, and structural analysis of 2-chloro-3-substituted quinolines.

General Synthesis of 2-Chloro-3-Substituted Quinolines

A prevalent and efficient method for the synthesis of the 2-chloro-3-formylquinoline precursor is the Vilsmeier-Haack reaction, which involves the formylation of an appropriate N-arylacetamide.[4] This aldehyde then serves as a versatile starting point for the introduction of a wide variety of substituents at the 3-position through standard organic transformations.

Experimental Protocol: Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinoline

-

Reagent Preparation: Prepare the Vilsmeier-Haack reagent by slowly adding phosphoryl oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) with constant stirring.

-

Reaction: To this reagent, add the corresponding substituted acetanilide.

-

Cyclization: Heat the reaction mixture, typically between 80-90°C, for several hours to facilitate the cyclization and formation of the quinoline ring system.

-

Work-up: Carefully pour the reaction mixture into crushed ice. The solid product that precipitates is collected by filtration.

-

Purification: The crude product is washed with water and can be further purified by recrystallization from a suitable solvent like ethyl acetate to yield the 2-chloro-3-formylquinoline.

Causality: The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. The mechanism involves the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent) which attacks the activated aromatic ring of the acetanilide, leading to cyclization and subsequent formation of the 2-chloro-3-formylquinoline skeleton.

Single-Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The slow evaporation technique is a commonly employed and effective method.

Experimental Protocol: Crystallization by Slow Evaporation

-

Solvent Selection: Dissolve the purified 2-chloro-3-substituted quinoline derivative in a suitable solvent or solvent mixture (e.g., chloroform, ethanol, ethyl acetate) to near saturation at room temperature. The choice of solvent is critical and often determined empirically.

-

Evaporation: Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent over a period of several days to weeks.

-

Crystal Harvesting: Once well-formed crystals appear, carefully harvest them from the mother liquor.

Causality: Slow evaporation allows the molecules to self-assemble into a highly ordered, thermodynamically stable crystal lattice, which is essential for obtaining sharp diffraction patterns.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.

Workflow for SC-XRD Analysis

Caption: Workflow from crystal selection to final Crystallographic Information File (CIF) generation.

Trustworthiness of Data: The quality of a crystal structure is assessed by several metrics, most notably the R-factor (or R-value). A lower R-factor indicates a better agreement between the experimental diffraction data and the calculated model. For small molecules, R-factors below 5% (R1 < 0.05) are generally considered excellent. All data presented in this guide are derived from peer-reviewed publications with acceptable quality metrics.

Comparative Analysis of Crystal Structures

The following table summarizes key crystallographic data for a selection of 2-chloro-3-substituted quinolines. This allows for a direct comparison of how the 3-substituent influences the fundamental packing parameters of the crystal lattice.

| Substituent (at C3) | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |

| -CHO (formyl) | C₁₀H₆ClNO | Monoclinic | P2₁/n | 11.878 | 3.924 | 18.138 | 101.37 | 829.8 | 4 | [4] |

| -CH=CHNO₂ (nitrovinyl) | C₁₁H₇ClN₂O₂ | Monoclinic | P2₁/c | 11.821 | 6.840 | 13.013 | 97.46 | 1043.1 | 4 | [5] |

| -COOH (carboxylic acid) | C₁₀H₆ClNO₂ | Orthorhombic | P2₁nb | 5.819 | 8.069 | 18.178 | 90 | 853.6 | 4 | [6][7] |

| -COOEt (ethyl carboxylate)¹ | C₁₃H₁₂ClNO₂ | Triclinic | P-1 | 6.039 | 7.299 | 13.432 | 90.12 | 582.2 | 2 | [8] |

| -CH(OCH₃)₂² | C₁₃H₁₄ClNO₃ | Orthorhombic | Pca2₁ | 27.116 | 7.140 | 13.080 | 90 | 2532.5 | 8 | [9] |

¹Data for 2-chloro-6-methylquinoline-3-carboxylate ethyl ester. ²Data for 2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline.

The Role of the 3-Substituent in Directing Supramolecular Architecture

The data reveals that even subtle changes to the substituent at the 3-position can lead to significant alterations in the crystal packing. This is primarily driven by the diverse non-covalent interactions that each functional group can participate in.

Intermolecular Interactions: The Glue of the Crystal Lattice

The chlorine atom at the 2-position is a key player in the supramolecular chemistry of these compounds. It can participate in both halogen-halogen (Cl···Cl) interactions and act as a weak acceptor for C-H···Cl hydrogen bonds.[3] The nature of the 3-substituent then introduces a new set of possible interactions that compete with or complement those involving the chlorine atom.

-

Formyl (-CHO): The crystal structure of 2-chloro-3-formylquinoline is relatively simple, with the packing largely dictated by van der Waals forces. The formyl group is slightly twisted out of the plane of the quinoline ring system.[4]

-

Carboxylic Acid (-COOH): This group is a strong hydrogen bond donor and acceptor. In the crystal structure of 2-chloroquinoline-3-carboxylic acid, the packing is dominated by intermolecular O-H···N hydrogen bonds, where the carboxylic acid proton interacts with the nitrogen atom of an adjacent quinoline ring. This strong interaction leads to the formation of a robust two-dimensional network.[6][7]

-

Nitrovinyl (-CH=CHNO₂): The nitro group provides strong hydrogen bond acceptors. The crystal structure of the nitrovinyl derivative is stabilized by C-H···N and C-H···O interactions, which help to organize the molecules within the unit cell.[5]

-

Ester (-COOEt): In the case of ethyl 2-chloro-6-methylquinoline-3-carboxylate, the crystal packing is characterized by significant π–π stacking interactions between the aromatic quinoline rings of adjacent molecules, with centroid-to-centroid distances of approximately 3.68 Å.[8]

Caption: Key intermolecular interactions governing the crystal packing of 2-chloro-3-substituted quinolines.

Impact on Crystal Packing and Morphology

The dominant intermolecular interactions directly influence the overall packing motif. Strong, directional interactions like the O-H···N hydrogen bonds in the carboxylic acid derivative lead to highly organized, dense structures. In contrast, compounds dominated by weaker, less directional forces like van der Waals or π-π stacking may exhibit different packing efficiencies and potentially a greater propensity for polymorphism.

This has direct consequences for drug development:

-

Solubility: Tightly packed crystals with strong intermolecular interactions often have higher lattice energies and, consequently, lower aqueous solubility.

-

Stability: A stable crystal lattice is less likely to convert to an undesired polymorphic form upon storage or processing.

-

Morphology: The crystal packing dictates the external shape (morphology) of the crystal, which can affect powder flow, compaction, and dissolution rates.

Implications for Drug Development

The comparative analysis presented here underscores a critical principle for drug development professionals: the substituent at the 3-position of the 2-chloroquinoline scaffold is not just a handle for modulating biological activity but is also a powerful tool for crystal engineering.

-

Proactive Polymorph Screening: Understanding the likely intermolecular interactions for a new derivative can guide polymorph screening studies. For example, a molecule with strong hydrogen bonding groups is a prime candidate for forming multiple polymorphic or solvated forms.

-

Tailoring Physicochemical Properties: By strategically choosing the 3-substituent, it may be possible to fine-tune the solid-state properties of an active pharmaceutical ingredient (API). A carboxylic acid might be introduced to form a stable salt, while a group promoting π-π stacking could be used to influence crystal morphology.

-

In Silico Prediction: The data from known crystal structures can be used to validate and improve computational methods for crystal structure prediction. These in silico tools are becoming increasingly valuable for forecasting the solid-state landscape of a drug candidate before significant resources are invested in its development.

Conclusion

The crystal structure of 2-chloro-3-substituted quinolines is a complex interplay between the inherent properties of the quinoline core and the specific nature of the substituent at the 3-position. This guide has demonstrated that the functional group at this position plays a decisive role in dictating the hierarchy of intermolecular interactions, which in turn governs the supramolecular assembly and ultimate crystal packing. For scientists in the pharmaceutical industry, a thorough understanding and early characterization of the solid-state properties of these crucial intermediates are indispensable for mitigating risks and accelerating the development of safe, stable, and effective medicines.

References

-

Acta Crystallographica Section E. International Union of Crystallography (IUCr). [Link]

-

Hathwar, V. R., et al. (2010). Analysis of Cl…Cl and C–H…Cl intermolecular interactions involving chlorine in substituted 2-chloroquinoline derivatives. Journal of Chemical Sciences, 122(5), 677-685. [Link]

-

Benzerka, M., et al. (2015). Crystal structure of 2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o864–o865. [Link]

-

Bouraiou, A., et al. (2014). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o941–o942. [Link]

-

Afrin, S., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Medicinal Chemistry. [Link]

-

Cambridge Structural Database (CSD). Cambridge Crystallographic Data Centre (CCDC). [Link]

-

Wilke, D. N., et al. (2012). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 55(22), 10140-10158. [Link]

-

International Union of Crystallography (IUCr). [Link]

-

Ladraa, S., et al. (2010). 2-Chloroquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 3), o693. [Link]

-

Akhramez, S., et al. (2020). Synthesis, crystal structure and Hirshfeld surface analysis of 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 1), 104-108. [Link]

-

Metrangolo, P., et al. (2008). Halogen bonding in supramolecular chemistry. Angewandte Chemie International Edition, 47(33), 6114-6127. [Link]

-

Sridhar, B., et al. (2004). Crystal structure of 2-chloro-3-(beta-nitrovinyl)quinoline. Analytical Sciences, 20(2), 403-404. [Link]

-

Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 18(10), 1488-1508. [Link]

-

PubChem Compound Database. National Center for Biotechnology Information. [Link]

-

Aher, N. G., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(22), 5029-5034. [Link]

-

CCDC 2344717: Experimental Crystal Structure Determination. The Cambridge Crystallographic Data Centre (CCDC). [Link]

-

Ladraa, S., et al. (2010). 2-Chloroquinoline-3-carboxylic acid. ResearchGate. [Link]

-

Aakeröy, C. B., et al. (2005). Supramolecular chemistry of halogens: complementary features of inorganic (M-X) and organic (C-X') halogens applied to M-X...X'-C halogen bond formation. Chemical Communications, (22), 2841-2843. [Link]

-

Cavallo, G., et al. (2016). Halogen bonding in supramolecular chemistry. Chemical Reviews, 116(4), 2478-2601. [Link]

-

Khan, F. N., et al. (2009). 2-Chloroquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2771. [Link]

-

PubChemLite: 2-chloro-3-acetylquinoline. [Link]

-

Amanote Research: 2-[(2-Chloroquinolin-3-Yl)(hydroxy)methyl]acrylonitrile. [Link]

-

Mekky, A. E., & Abdel-Wahab, B. F. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). ARKIVOC, 2018(4), 213-261. [Link]

-

CSD Solid Form Suite. Cambridge Crystallographic Data Centre (CCDC). [Link]

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 3. BJOC - Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure of 2-chloro-3-(beta-nitrovinyl)quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Chloroquinoline-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structure of 2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-Chloro-3-chloromethyl-8-ethylquinoline

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug discovery and development. However, with great potential comes the critical responsibility of ensuring the safety of the researchers who handle these materials. 2-Chloro-3-chloromethyl-8-ethylquinoline is a heterocyclic compound with significant utility in chemical synthesis. Its reactive nature, characterized by two chlorine atoms, necessitates a robust and well-understood safety protocol.

This guide provides an in-depth, procedural framework for the safe handling of 2-Chloro-3-chloromethyl-8-ethylquinoline. Moving beyond a simple checklist, we will delve into the causality behind each safety recommendation, grounding our protocols in established scientific principles and authoritative data. Our objective is to empower you, our fellow scientists, with the knowledge and tools to manage the risks associated with this compound, ensuring both personal safety and the integrity of your research.

Hazard Analysis: Understanding the Inherent Risks

A thorough understanding of a chemical's hazard profile is the foundation of any effective safety plan. 2-Chloro-3-chloromethyl-8-ethylquinoline is classified with several key hazards that demand stringent control measures.

According to its Safety Data Sheet (SDS), this compound is harmful if swallowed (Acute Toxicity, Oral, Category 4) and may be corrosive to metals .[1][2] More critically, it is designated as causing severe skin burns and eye damage (Skin Corrosion/Irritation, Category 1) and serious eye damage (Serious Eye Damage, Category 1).[1][2] Inhalation may also lead to respiratory irritation (Specific Target Organ Toxicity – Single Exposure, Category 3).[1][2]

| Hazard Classification | Description | GHS Pictogram | Primary Route of Exposure | Required Action |

| Acute Toxicity, Oral (Category 4) | Harmful if ingested.[1][2] | Ingestion | Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[1] | |

| Skin Corrosion (Category 1) | Causes severe skin burns upon contact.[1] | Dermal Contact | Wear impervious gloves, clothing, and a lab coat.[1] | |

| Serious Eye Damage (Category 1) | Causes irreversible eye damage upon contact.[1][2] | Ocular Contact | Wear tightly fitting safety goggles and a face shield.[1] | |

| Respiratory Irritation (STOT SE 3) | May cause irritation to the respiratory tract if inhaled.[1][2] | Inhalation | Handle in a well-ventilated area, preferably a chemical fume hood.[1] | |

| Corrosive to Metals | May react with and damage metals.[1] | --- | Store in a corrosive-resistant container.[1] |

Core Directive: Personal Protective Equipment (PPE) Protocol

While engineering controls like fume hoods are the first line of defense, a comprehensive PPE protocol is mandatory to provide a final, critical barrier against exposure. The selection of PPE must directly address the hazards identified above.

Respiratory Protection

Given the potential for respiratory irritation, all handling of 2-Chloro-3-chloromethyl-8-ethylquinoline that could generate dust or aerosols must be conducted within a certified chemical fume hood.[1][3] If engineering controls are insufficient or during a large-scale spill, respiratory protection is essential.

-

Standard Operations (in a fume hood): No respirator is typically required if work is performed within a properly functioning fume hood.

-

High-Risk Scenarios (e.g., spills, cleaning): A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used.[4] A full-face respirator provides the added benefit of protecting the face and eyes.

Eye and Face Protection

Due to the severe risk of irreversible eye damage, robust eye and face protection is non-negotiable.

-

Mandatory: Tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required at all times.[1]

-

Recommended: A full-face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or during operations with a high splash potential.[5] Standard safety glasses with side shields are insufficient.

Skin and Body Protection

The corrosive nature of this compound necessitates comprehensive skin and body protection to prevent severe burns.

-

Laboratory Coat/Gown: A long-sleeved, chemical-resistant lab coat or gown is required. It should be fully buttoned or fastened.[3]

-

Apron: For procedures involving larger volumes or significant splash risk, a chemical-resistant apron should be worn over the lab coat.

-

Clothing and Footwear: Full-length pants and closed-toe shoes are mandatory laboratory attire and provide a fundamental layer of protection.[3][6]

Hand Protection

Hands are the most likely part of the body to come into direct contact with chemicals.

-

Glove Type: Chemical-resistant gloves are required. Nitrile gloves are a common and appropriate choice for incidental contact. Always inspect gloves for tears or punctures before use.[1][3]

-

Double Gloving: The practice of wearing two pairs of gloves is highly recommended. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.[7]

-

Proper Technique: Gloves must be removed correctly to avoid contaminating the skin. Never touch personal items like phones or doorknobs with gloved hands.[5][8]

Operational and Disposal Plans

A systematic approach to the entire lifecycle of the chemical in the laboratory—from preparation to disposal—is essential for safety.

Step-by-Step Handling Procedure

-

Preparation:

-

Confirm that a certified chemical fume hood is available and functioning correctly.

-

Ensure an eyewash station and safety shower are accessible and unobstructed.

-

Gather all necessary equipment and reagents.

-

Cover the work surface with absorbent, plastic-backed paper to contain any minor drips.[9]

-

-

Donning PPE:

-

Put on your lab coat, ensuring it is fully fastened.

-

Don safety goggles and a face shield.

-

Put on the first pair of nitrile gloves.

-

Put on the second pair of nitrile gloves, ensuring the cuffs of the outer glove go over the sleeves of the lab coat.[10]

-

-

Handling the Chemical:

-

Post-Handling:

-

Tightly seal the chemical container.

-

Decontaminate any equipment that has come into contact with the chemical.

-

Dispose of all contaminated materials (gloves, absorbent paper, etc.) in the designated hazardous waste container.

-

-

Doffing PPE:

Waste Disposal Plan

Proper disposal is a critical step in the chemical handling process to prevent environmental contamination and ensure regulatory compliance.

-

Chemical Waste: All waste containing 2-Chloro-3-chloromethyl-8-ethylquinoline, including unused material and solutions, must be collected in a designated, properly labeled, and sealed hazardous waste container. The container should be made of a corrosive-resistant material.[1]

-

Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, absorbent paper, and pipette tips, must be disposed of as hazardous waste.[1]

-

Disposal Method: The final disposal of the chemical waste must be conducted by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not pour this chemical down the drain.

-

Packaging: Contaminated packaging can be triple-rinsed (with the rinsate collected as hazardous waste) and then offered for recycling or reconditioning. Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill.[1]

Emergency Response Protocol

Despite meticulous planning, accidents can happen. A clear, well-rehearsed emergency plan is vital.

Spill Management

In the event of a spill, the following steps should be taken:

-

Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

-

Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, increase ventilation if it is safe to do so.

-

Don PPE: Before attempting any cleanup, don the appropriate PPE, including a full-face respirator, chemical-resistant gloves, a lab coat, and splash goggles.[1]

-

Contain: Prevent further spread of the spill using an inert absorbent material like vermiculite or sand.

-

Absorb: Carefully absorb the spilled material.[1]

-

Collect: Using spark-proof tools, collect the absorbed material and place it into a designated, labeled container for hazardous waste.[1]

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent, collecting all cleaning materials as hazardous waste.

-

Report: Report the incident to the laboratory supervisor and the appropriate environmental health and safety office.

First-Aid Measures

Immediate and correct first aid is critical in mitigating the effects of an exposure.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[1]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

-

Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

By adhering to these rigorous safety protocols, researchers can confidently handle 2-Chloro-3-chloromethyl-8-ethylquinoline, harnessing its scientific potential while upholding the highest standards of laboratory safety.

References

-

2-Chloro-3-(chloromethyl)quinoline. PubChem. (n.d.). [Link]

-

SAFETY DATA SHEET. (2014, September 1). Philip Harris. [Link]

-

2-Chloro-3-ethyl-7,8-dimethylquinoline Properties. EPA. (2025, October 15). [Link]

-

2-Chloro-3-methylquinoline. PubChem. (n.d.). [Link]

-

Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December). Pharmacy Purchasing & Products. [Link]

-

NIOSH Pocket Guide to Chemical Hazards - Chlorine. CDC. (n.d.). [Link]

-

RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of Toronto. (n.d.). [Link]

-

protective clothing and equipment. Chlorine Technical Services South Africa. (n.d.). [Link]

-

Safety data sheet. CPAChem. (2024, January 19). [Link]

-

Safety in the laboratory. EPFL. (n.d.). [Link]

-

Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions. (n.d.). [Link]

-

Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.). [Link]

-

Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies. (n.d.). [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. 2-Chloro-3-(chloromethyl)quinoline | C10H7Cl2N | CID 2063384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 4. cdn.images.fecom-media.com [cdn.images.fecom-media.com]

- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. artsci.usu.edu [artsci.usu.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. unifr.ch [unifr.ch]

- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 10. pppmag.com [pppmag.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.